(2-Ethoxy-5-nitrophenyl)methanol
Overview
Description
Scientific Research Applications
Synthesis of Cyclic Hydroxamic Acids and Lactams Research by Hartenstein and Sicker (1993) in the field of organic chemistry involves the synthesis of cyclic hydroxamic acids and lactams, which are important in medicinal chemistry. They investigated the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate and its derivatives, which are structurally related to (2-Ethoxy-5-nitrophenyl)methanol, to produce various compounds including 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its derivatives. These compounds are dehydro forms of naturally occurring cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
Photochemical Reaction Mechanisms in Organic Chemistry Il'ichev et al. (2004) conducted a study on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, closely related to (2-Ethoxy-5-nitrophenyl)methanol. They explored the photorelease of methanol from 2-nitrobenzyl methyl ether and related compounds, uncovering novel intermediates and pathways in the reaction mechanism. This study contributes to the understanding of photochemical processes in organic chemistry and has implications for the development of photoresponsive materials (Il'ichev et al., 2004).
Synthesis of Complex Organic Compounds The research conducted by Li Ruo-qi (2008) involves the synthesis of complex organic molecules, such as 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, utilizing methodologies that can be applied to the synthesis of compounds structurally similar to (2-Ethoxy-5-nitrophenyl)methanol. This study highlights the importance of solvent choice and reaction conditions in the yield and efficiency of organic syntheses (Li Ruo-qi, 2008).
properties
IUPAC Name |
(2-ethoxy-5-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFPLFFIISCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-5-nitrophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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